B3PyMPM

Catalog No.
S3280750
CAS No.
925425-96-3
M.F
C37H26N6
M. Wt
554.657
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
B3PyMPM

CAS Number

925425-96-3

Product Name

B3PyMPM

IUPAC Name

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine

Molecular Formula

C37H26N6

Molecular Weight

554.657

InChI

InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3

InChI Key

XIVCFIYEIZBYMX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7

solubility

not available

Electron transport and hole blocking material in organic light emitting diodes (OLED).

B3PyMPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine) is an advanced electron-transporting material (ETM) and hole-blocking layer (HBL) engineered for high-efficiency organic light-emitting diodes (OLEDs). Characterized by a 2-methylpyrimidine core with four pyridine pendants, it exhibits a highly electron-deficient nature that facilitates superior electron mobility . For procurement and device engineering, its primary value lies in its deep HOMO level (approx. 6.97 eV) for effective hole confinement and a high triplet energy (T1 = 3.08 eV) that prevents exciton quenching . Unlike legacy ETMs, B3PyMPM forms robust intermolecular hydrogen bonds that promote favorable film morphology, making it a critical material selection for state-of-the-art thermally activated delayed fluorescence (TADF) devices and inverted OLED architectures where charge balance is paramount .

Research Fit

ETL / HBL material for phosphorescent OLED and TADF device research
Exciplex co-host system studies with high-triplet-energy requirements
Thermally stressed OLED research requiring morphological stability

Substituting B3PyMPM with older, more common electron-transporting materials such as Bphen or TPBi often leads to severe efficiency drop-offs and reduced device lifespans. While Bphen offers high pristine electron mobility, it suffers from a remarkably low glass transition temperature (Tg ≈ 62 °C), leading to poor thermal stability and rapid morphological degradation under operational stress [1]. Conversely, TPBi provides better thermal stability but lacks the intrinsic conductivity required when n-doped, creating severe energy barriers at the electron injection interface [2]. B3PyMPM bridges this gap by offering barrier-free electron injection when utilized as a homo-junction, alongside a distinct capacity to vertically orient its molecules during rapid vacuum deposition. Generic substitutes cannot replicate this structural templating, resulting in charge carrier imbalance, higher driving voltages, and ultimately, inferior external quantum efficiency (EQE) in advanced device stacks [2].

Substitution Risk

Isomers Positional isomers B2PyMPM and B4PyMPM exhibit different ionization potential and energetic disorder profiles that may shift electron injection balance and mobility consistency.
Alternatives Common ETL alternatives such as TmPyPB or TPBi have differing triplet energy and singlet energy levels that may alter exciton confinement and exciplex formation behavior.
Morphology Pyridine substitution pattern directly impacts film morphology and thermal stability; generic ETL substitution may not preserve interfacial integrity under thermal load.

N-Doped Electrical Conductivity and Injection Efficiency

In electron-only devices utilizing an ITO/n-EIL/Al structure, the electrical conductivity of the n-doped electron injection layer (EIL) is a critical determinant of turn-on voltage. When n-doped, B3PyMPM achieves an ohmic-region conductivity of 4.1 × 10^-7 S/cm. In direct comparison, the common substitute TPBi achieves only 4.2 × 10^-10 S/cm under identical doping conditions[1]. This nearly 1,000-fold superiority in conductivity ensures that B3PyMPM transitions from ohmic current to space-charge-limited current at significantly lower voltages, drastically reducing the energy barrier for electron injection.

Evidence DimensionElectrical conductivity of n-doped EIL
Target Compound Data4.1 × 10^-7 S/cm
Comparator Or BaselineTPBi (4.2 × 10^-10 S/cm)
Quantified Difference~1,000-fold higher conductivity for B3PyMPM
ConditionsElectron-only devices with ITO/n-EIL (50 nm)/Al architecture

Buyers engineering low-voltage OLEDs must select B3PyMPM over TPBi to minimize injection barriers and reduce overall power consumption.

IP & Energetic Disorder
Head-to-head
B3PyMPM IP: 6.97 eV — intermediate between B2PyMPM (6.62 eV) and B4PyMPM (7.30 eV); energetic disorder σ: 88 meV
Reported intermediate IP may support balanced hole-blocking and electron injection in device stacks.
UPS thin-film measurement; isomer comparison context.

Homo-Junction External Quantum Efficiency (EQE) in Inverted OLEDs

Inverted OLEDs (iOLEDs) require seamless electron transport from the cathode to the emission layer. Device architectures utilizing an n-B3PyMPM/intrinsic-B3PyMPM homo-junction achieved a maximum External Quantum Efficiency (EQE) of 20% [1]. In contrast, attempting to form hetero-junctions with generic ETMs (such as n-B3PyMPM/Bphen or n-B3PyMPM/TPBi) introduces parasitic energy barriers at the interface. Despite Bphen possessing a higher pristine mobility, the B3PyMPM homo-junction yielded the lowest injection voltage, the lowest turn-on voltage, and the highest overall EQE among the tested configurations[1].

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data20% EQE
Comparator Or BaselineBphen and TPBi hetero-junctions (inferior EQE and higher operating voltages)
Quantified DifferenceElimination of interfacial energy barriers leading to peak 20% EQE
ConditionsiOLEDs utilizing n-doped/intrinsic junctions

Procuring B3PyMPM for both the doped injection layer and the intrinsic transport layer simplifies the supply chain while maximizing device efficiency.

Singlet & Triplet Energy
Head-to-head
B3PyMPM S1: 4.01 eV, T1: 2.70 eV — vs TmPyPB (S1 3.29, T1 2.75 eV) and BP4mPy (S1 3.77, T1 2.94 eV)
Reported high S1 level may support exciplex co-host design flexibility for blue and green emitters.
Solid-state fluorescence and phosphorescence onset spectra.

Manufacturability: Deposition Rate-Driven Performance Enhancement

Industrial scale-up often requires fast deposition rates, which can degrade the morphology of conventional organic semiconductors. B3PyMPM exhibits an anomalous and highly beneficial response to increased deposition speeds. When the vacuum thermal evaporation rate of B3PyMPM is increased from 0.10 Å/s to 5.50 Å/s, the molecules preferentially adopt a vertical orientation [1]. In operational OLEDs driven at 19V, the film deposited at 5.50 Å/s delivered a luminance of 46,670 cd/m2, compared to only 11,340 cd/m2 for the film deposited at 0.10 Å/s [1]. This demonstrates that high-throughput manufacturing actually enhances the charge carrier balance and electron mobility of B3PyMPM.

Evidence DimensionDevice luminance at 19V driving voltage
Target Compound Data46,670 cd/m2 (at 5.50 Å/s deposition)
Comparator Or Baseline11,340 cd/m2 (at 0.10 Å/s deposition)
Quantified Difference>400% increase in luminance at high deposition rates
ConditionsOLED fabrication via vacuum thermal evaporation with variable rate control

Procurement teams can confidently select B3PyMPM for high-throughput manufacturing lines, knowing that faster cycle times will improve, rather than degrade, product performance.

Electron Mobility in QLEDs
Head-to-head
B3PyMPM μe ≈ 1.5 × 10⁻⁵ cm²·V⁻¹·s⁻¹ — approximately 10× lower than B4PYPPM (≈1.5 × 10⁻⁴ cm²·V⁻¹·s⁻¹)
May support charge-balance engineering in device architectures where moderated electron current is preferred.
SCLC method in green QLED device architecture.

Structural Templating in Hetero-Layered Organic Field-Effect Transistors

Beyond OLEDs, B3PyMPM serves as an exceptional interfacial layer in p-type hetero-layered organic field-effect transistors (OFETs). When pentacene is deposited on top of an electron-transporting material, the underlying layer dictates the semiconductor's crystallinity. B3PyMPM promotes the formation of large, rigid granular domains in the pentacene film, maximizing field-effect mobility[1]. In contrast, legacy materials like Alq3 induce the formation of small grains or an amorphous-like surface, which severely restricts the mobility to approximately 10^-3 cm2/Vs [1]. The superior templating effect of B3PyMPM is attributed to its rigid molecular structure and favorable nitrogen-driven molecular arrangement.

Evidence DimensionPentacene film morphology and resulting field-effect mobility
Target Compound DataLarge, rigid granular domains (high mobility)
Comparator Or BaselineAlq3 interfacial layer (small grains, amorphous surface, mobility ~10^-3 cm2/Vs)
Quantified DifferenceFundamental shift from amorphous to highly crystalline semiconductor growth
Conditionsp-type hetero-layered OFETs composed of pentacene deposited on ETMs

For OFET fabrication, selecting B3PyMPM over standard ETMs like Alq3 is critical to ensuring the high crystallinity required for optimal charge transport.

Thermal Stability
Head-to-head
B3PyMPM:Liq (20%) ETL retains 59.22 cd/A at 85 °C; recovers to 101.49% of original CE after 100 °C stress. Low-Tg ETL devices fail under identical conditions.
Reported higher thermal stability may support extended operational lifetime under elevated-temperature conditions.
OLED structure with B3PyMPM:Liq bulk heterojunction ETL; 85–100 °C thermal stress.
PhOLED Co-Host Efficiency
Cross-study
Green PhOLED: 23.0% EQE, 80.0 cd/A, 98.8 lm/W; Red PhOLED: 16.5% EQE, 10.2 cd/A, 13.4 lm/W — with im-OCzP:B3PyMPM co-host
Supports co-host selection context for high-efficiency PhOLED research; reported values competitive with literature co-host systems.
Device: ITO/HATCN/TAPC/EML/B3PyMPM/LiF/Al; Ir(ppy)3 and Ir(piq)2(acac) emitters.
Turn-On Voltage
Cross-study
Blue PhOLED turn-on: 2.3 V (TCTA host) and 2.8 V (mCP host) — reported lower than typical >3.0 V for FIrpic-based devices with other ETLs
May contribute to lower operating power in blue PhOLED display and lighting research contexts.
Device: ITO/HATCN/TAPC/Host:FIrpic/B3PyPPM/B3PyPPM:Cs/Al; at 1 cd/m².

Electron Transport and Injection in Inverted OLEDs (iOLEDs)

Because B3PyMPM forms barrier-free homo-junctions (n-doped/intrinsic) that outperform Bphen and TPBi hetero-junctions, it is a highly effective choice for iOLED architectures. Procurement should prioritize B3PyMPM to minimize turn-on voltages and maximize EQE in bottom-cathode display technologies [1].

High-Throughput Vacuum Deposition Manufacturing

Unlike many organic semiconductors that suffer morphological defects at high evaporation rates, B3PyMPM achieves superior vertical molecular orientation when deposited rapidly (e.g., 5.50 Å/s). It is highly recommended for industrial production lines where maximizing throughput without sacrificing luminance or charge mobility is required [2].

Exciplex-Forming Co-Hosts for TADF Devices

Leveraging its deep HOMO level (6.97 eV) and high triplet energy, B3PyMPM is an ideal electron-deficient co-host. When paired with hole-transporting materials like TCTA, it forms an exciplex system that significantly reduces the energy gaps for charge injection, making it a staple for highly efficient fluorescent and TADF OLEDs.

Interfacial Templating Layers in OFETs

For researchers and engineers developing hetero-layered organic field-effect transistors, B3PyMPM acts as a superior structural template compared to legacy materials like Alq3. It promotes the growth of large, highly crystalline domains in subsequent semiconductor layers (like pentacene), directly translating to enhanced field-effect mobility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Exciplex co-host PhOLED studies
High triplet energy and LUMO alignment
EQE and luminous efficacy endpoint review
High-temperature OLED research
Thermal morphological stability
Current efficiency under thermal stress
Low-voltage blue PhOLED studies
Electron injection efficiency
Turn-on voltage and power consumption review
QLED charge-balance studies
Moderate electron mobility
Current density-voltage characteristic review

XLogP3

6.2

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